molecular formula C11H17NOS B13749984 2-((1-Methyl-2-(phenylthio)ethyl)amino)ethanol CAS No. 5877-16-7

2-((1-Methyl-2-(phenylthio)ethyl)amino)ethanol

Cat. No.: B13749984
CAS No.: 5877-16-7
M. Wt: 211.33 g/mol
InChI Key: ANSUFFQBQSMRFA-UHFFFAOYSA-N
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Description

2-((1-Methyl-2-(phenylthio)ethyl)amino)ethanol is an organic compound with the molecular formula C11H17NOS It is characterized by the presence of a hydroxyl group (-OH), an amino group (-NH-), and a phenylthio group (-S-Ph) attached to an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methyl-2-(phenylthio)ethyl)amino)ethanol typically involves the reaction of 2-chloroethanol with 1-methyl-2-(phenylthio)ethylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the amino group, forming the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-((1-Methyl-2-(phenylthio)ethyl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form a secondary amine.

    Substitution: The phenylthio group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired product.

Major Products

    Oxidation: The major product is a ketone or aldehyde, depending on the specific conditions.

    Reduction: The major product is a secondary amine.

    Substitution: The major products vary depending on the substituent introduced.

Scientific Research Applications

2-((1-Methyl-2-(phenylthio)ethyl)amino)ethanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-Methyl-2-(phenylthio)ethyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with various enzymes and receptors. The phenylthio group can participate in hydrophobic interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethanol, 2-[methyl(phenylmethyl)amino]-: Similar structure but lacks the phenylthio group.

    2-(Phenylthio)ethanol: Similar structure but lacks the amino group.

    Ethanol, 2-[(2-aminoethyl)amino]-: Similar structure but lacks the phenylthio group.

Uniqueness

2-((1-Methyl-2-(phenylthio)ethyl)amino)ethanol is unique due to the presence of both the phenylthio and amino groups, which confer distinct chemical and biological properties

Properties

CAS No.

5877-16-7

Molecular Formula

C11H17NOS

Molecular Weight

211.33 g/mol

IUPAC Name

2-(1-phenylsulfanylpropan-2-ylamino)ethanol

InChI

InChI=1S/C11H17NOS/c1-10(12-7-8-13)9-14-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3

InChI Key

ANSUFFQBQSMRFA-UHFFFAOYSA-N

Canonical SMILES

CC(CSC1=CC=CC=C1)NCCO

Origin of Product

United States

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